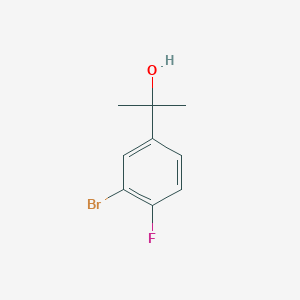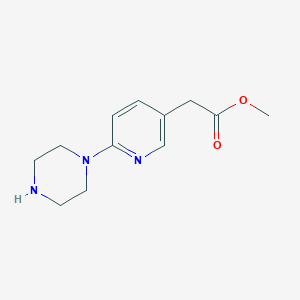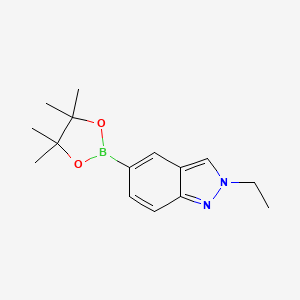
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O4 It is a derivative of piperidine and is characterized by the presence of a nitrobenzylidene group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzaldehyde under specific conditions. One common method includes the condensation reaction between 4-piperidone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: tert-Butyl 4-(3-aminobenzylidene)piperidine-1-carboxylate.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug discovery and development, particularly in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3-nitrophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(12-14)19(21)22/h4-6,11-12H,7-10H2,1-3H3 |
Clave InChI |
LVOGJJJPODNUMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)


